molecular formula C13H16N2O B11082441 3-Ethyl-6,8-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1h)-one CAS No. 6325-71-9

3-Ethyl-6,8-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1h)-one

Cat. No.: B11082441
CAS No.: 6325-71-9
M. Wt: 216.28 g/mol
InChI Key: PDQZXXUDAXUJCA-UHFFFAOYSA-N
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Description

3-Ethyl-6,8-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1h)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6,8-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1h)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: The synthesis begins with readily available starting materials such as ethyl acetoacetate, o-phenylenediamine, and formaldehyde.

    Condensation Reaction: The initial step involves the condensation of ethyl acetoacetate with o-phenylenediamine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a catalyst, such as an acid or base, to form the quinazolinone core.

    Alkylation: The final step involves the alkylation of the quinazolinone core with formaldehyde to introduce the methylene group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6,8-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

    Substitution: The methylene group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: Its biological activity can be studied to understand its potential as a therapeutic agent.

    Medicine: The compound may exhibit pharmacological properties, making it a candidate for drug development.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-6,8-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1h)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: The parent compound with a similar core structure.

    6,8-Dimethylquinazolinone: A derivative with similar substituents.

    4-Methylenequinazolinone: A compound with a similar methylene group.

Uniqueness

3-Ethyl-6,8-dimethyl-4-methylene-3,4-dihydroquinazolin-2(1h)-one is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.

Properties

CAS No.

6325-71-9

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-ethyl-6,8-dimethyl-4-methylidene-1H-quinazolin-2-one

InChI

InChI=1S/C13H16N2O/c1-5-15-10(4)11-7-8(2)6-9(3)12(11)14-13(15)16/h6-7H,4-5H2,1-3H3,(H,14,16)

InChI Key

PDQZXXUDAXUJCA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C)C2=CC(=CC(=C2NC1=O)C)C

Origin of Product

United States

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